molecular formula C10H10N2O3 B1386375 6-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid CAS No. 1154984-73-2

6-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid

Cat. No.: B1386375
CAS No.: 1154984-73-2
M. Wt: 206.2 g/mol
InChI Key: OHSSHJGWGGVLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C10H10N2O3. It is a derivative of pyridinecarboxylic acid, where the carboxylic acid group is substituted with a cyclopropylcarbamoyl group at the 6-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid is unique due to the presence of the cyclopropylcarbamoyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and ability to interact with specific biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-(cyclopropylcarbamoyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(11-6-4-5-6)7-2-1-3-8(12-7)10(14)15/h1-3,6H,4-5H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSSHJGWGGVLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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